2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a chlorophenyl group
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-24-18(25)11-16(19(24)13-2-5-14(21)6-3-13)20(26)23-15-7-4-12-8-9-22-17(12)10-15/h2-10,16,19,22H,11H2,1H3,(H,23,26) |
InChI Key |
KNXMRRJUWHVILJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Chlorophenyl Group: This step usually involves a nucleophilic substitution reaction where the chlorophenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
This compound has been investigated for its potential biological activities, including:
- MAO-B Inhibition : The compound has shown promising results as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a critical role in the metabolism of neurotransmitters and is a target for neuroprotective drugs, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro studies have demonstrated that this compound exhibits significant inhibition of MAO-B with an IC50 value of approximately 0.036 μM, indicating its potential as a therapeutic agent for neurodegenerative disorders .
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to 2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide may possess antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can serve as lead candidates for new antimicrobial therapies .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that it may inhibit cell proliferation and induce apoptosis in certain cancer types, which could be beneficial in cancer therapy .
Drug Development
The compound's unique structure positions it as a candidate for further development into drugs aimed at treating neurodegenerative diseases and certain cancers. Its ability to inhibit MAO-B suggests it could enhance dopaminergic activity in the brain, providing symptomatic relief in Parkinson's disease.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound could lead to the synthesis of derivatives with improved efficacy and selectivity. Understanding how modifications to its structure affect biological activity is crucial for optimizing its therapeutic potential.
Mechanistic Studies
Investigating the mechanisms through which this compound exerts its biological effects can provide insights into its pharmacodynamics and pharmacokinetics. Such studies are essential for understanding how to best utilize this compound in clinical settings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other indole-based compounds and pyrrolidine derivatives.
N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Lacks the chlorophenyl group but retains the indole and pyrrolidine moieties.
2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Lacks the indole group but retains the chlorophenyl and pyrrolidine moieties.
Uniqueness
The unique combination of the indole, pyrrolidine, and chlorophenyl groups in 2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
The presence of both an indole and a pyrrolidine moiety contributes to its potential biological activities.
Antimicrobial Activity
Research has shown that compounds with indole structures often exhibit significant antibacterial properties. A study conducted on various indole derivatives indicated that those similar to our compound displayed notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for related compounds ranged from 0.98 µg/mL to 3.90 µg/mL, suggesting strong antibacterial potential .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Indole Derivative A | S. aureus ATCC 25923 | 3.90 |
| Indole Derivative B | S. aureus ATCC 43300 (MRSA) | <1.00 |
| Indole Derivative C | E. coli | 2.50 |
| Indole Derivative D | C. albicans | 5.00 |
Antitubercular Activity
In addition to its antibacterial properties, the compound's structural similarities to other effective antitubercular agents suggest potential efficacy against Mycobacterium tuberculosis. Studies have shown that certain indole derivatives can inhibit the growth of mycobacteria at low concentrations, with some compounds achieving MICs below 1.6 µg/mL .
Table 2: Antitubercular Activity
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | M. tuberculosis | <1.6 |
| Compound 2 | M. kansasii | 2.0 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific bacterial targets or pathways:
- Inhibition of Cell Wall Synthesis : Many indole derivatives have been identified as inhibitors of enzymes involved in the biosynthesis of the bacterial cell wall.
- Disruption of Protein Synthesis : Some compounds may interfere with ribosomal functions or inhibit key proteins necessary for bacterial survival.
Case Study 1: Efficacy Against MRSA
A recent study evaluated the effectiveness of various indole derivatives, including those structurally similar to our compound, against MRSA strains. The results demonstrated that certain modifications in the indole structure significantly enhanced antibacterial activity, particularly when targeting resistant strains.
Case Study 2: Anticancer Properties
Indole derivatives have also been investigated for their antiproliferative effects on cancer cell lines. For instance, one study found that specific derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
